molecular formula C20H20N2O4 B605097 (2-对甲苯基-1H-咪唑-5-基)(3,4,5-三甲氧基苯基)甲酮 CAS No. 1253697-93-6

(2-对甲苯基-1H-咪唑-5-基)(3,4,5-三甲氧基苯基)甲酮

货号: B605097
CAS 编号: 1253697-93-6
分子量: 352.39
InChI 键: NQHVDNDKHQBFKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C20H20N2O4 . It has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a p-tolyl group and a (3,4,5-trimethoxyphenyl)methanone group . The exact structure can be found in databases like PubChem .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 352.384, a density of 1.2±0.1 g/cm3, and a boiling point of 587.7±50.0 °C at 760 mmHg .

科学研究应用

克服黑色素瘤治疗中的维莫非尼耐药性

ABI-274 正在研究其克服 BRAF V600E 黑色素瘤中维莫非尼耐药性的潜力 {svg_1}. 维莫非尼是一种选择性 BRAF V600E 抑制剂,用于化疗,但对该药物的获得性临床耐药性经常出现。 ABI-274 和维莫非尼的组合在阻滞亲本 A375 和维莫非尼耐药的 A375RF21 细胞的 G1-G2-M 期细胞以及显着增加细胞凋亡方面显示出强大的协同作用 {svg_2}.

克服多药耐药性

ABI-274 被确定为一种新型的微管蛋白抑制剂,可以克服多药耐药性 (MDR) {svg_3}. MDR 是各种癌症治疗中的一个重大挑战,ABI-274 克服这种耐药性的能力可能对癌症治疗具有重要意义。

微管蛋白聚合抑制

ABI-274 被发现可以抑制微管蛋白的聚合 {svg_4}. 微管蛋白是一种对细胞骨架形成至关重要的蛋白质,其聚合和解聚对于细胞分裂至关重要。 抑制这一过程可以阻止癌细胞分裂和生长。

减少黑色素瘤肺转移

ABI-274 已显示出在体内减少黑色素瘤肺转移的疗效 {svg_5}. 转移是指癌细胞从原发肿瘤扩散到身体其他部位的过程。 通过抑制这一过程,ABI-274 可能会改善转移性黑色素瘤患者的预后。

协同联合治疗

ABI-274 与其他药物(如维莫非尼)的组合显示出强大的协同作用 {svg_6}. 这表明 ABI-274 可用于联合疗法,以增强其他药物的有效性并克服耐药性。

进一步开发的潜力

鉴于其在体外克服几种临床上重要的耐药机制的能力及其在体内抑制黑色素瘤肺转移的有效性,ABI-274 是一个很有希望的进一步开发候选者 {svg_7}.

未来方向

The future research directions for this compound could involve further exploration of its biological activities, potential applications in drug development, and its efficacy in overcoming drug resistance .

生化分析

Biochemical Properties

ABI-274 serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Cellular Effects

ABI-274 is a novel potent colchicine binding site inhibitor (CBSI) and tubulin inhibitor . It has shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . Among them, compounds 5g and 6f showed significant activity against human prostate cancer cell line DU-145 with IC 50 values of 0.68 μM and 0.54 μM, respectively .

Molecular Mechanism

The molecular mechanism of ABI-274 involves its role as a potent colchicine binding site inhibitor (CBSI) and tubulin inhibitor . The Trimethoxyphenyl (TMP) group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

属性

IUPAC Name

[2-(4-methylphenyl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-7-13(8-6-12)20-21-11-15(22-20)18(23)14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVDNDKHQBFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 3
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。